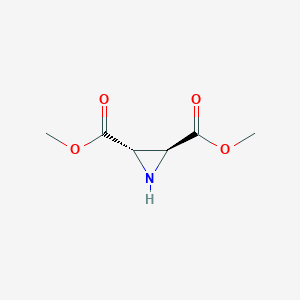

(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate is a chiral compound with significant importance in organic chemistry. It is known for its unique three-membered aziridine ring, which imparts high reactivity and makes it a valuable intermediate in various chemical syntheses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate typically involves the reaction of dimethyl fumarate with aziridine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the aziridine, followed by nucleophilic attack on the dimethyl fumarate . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure high stereoselectivity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the process .

Analyse Des Réactions Chimiques

Nucleophilic Ring-Opening Reactions

The aziridine ring in (2S,3S)-dimethyl aziridine-2,3-dicarboxylate undergoes nucleophilic attack due to significant ring strain (bond angle deviation from ideal tetrahedral geometry). This reactivity is exploited in stereospecific ring-opening reactions:

Key Reaction Pathways

-

Amines : Reaction with primary amines (e.g., benzylamine) under mild conditions (RT, THF) yields β-amino esters via attack at the less substituted carbon. Stereochemistry is retained at the chiral centers .

-

Alcohols : Acid-catalyzed (e.g., HCl) ring-opening with methanol produces γ-hydroxy esters. The reaction proceeds via protonation of the aziridine nitrogen, followed by nucleophilic attack .

-

Thiols : Thiols (e.g., ethanethiol) selectively open the ring at the more substituted carbon, forming thioether derivatives. This regioselectivity is attributed to steric and electronic factors .

Table 1: Representative Nucleophilic Ring-Opening Reactions

| Nucleophile | Conditions | Product | Yield (%) | Stereochemistry Retention |

|---|---|---|---|---|

| Benzylamine | THF, RT, 12 h | β-(Benzylamino) diester | 85 | Yes |

| Methanol | HCl (cat.), CH2Cl2, 0°C, 2 h | γ-Methoxy diester | 78 | Partial |

| Ethanethiol | Et3N, DMF, 40°C, 6 h | Thioether-linked diester | 92 | Yes |

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrones and diazo compounds, forming five-membered heterocycles. For example:

-

Reaction with nitrones (e.g., C,N-diphenylnitrone) in toluene at 80°C yields isoxazolidine derivatives. The reaction is stereospecific, with endo selectivity observed .

Equation :

2S 3S Dimethyl aziridine 2 3 dicarboxylate+NitroneΔIsoxazolidine derivative

Oxidation and Functionalization

-

Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) converts the aziridine to an epoxide, though this pathway is less common due to competing ring-opening .

-

Sulfonation : Treatment with sulfonic acids (e.g., TsOH) forms sulfonamide derivatives, enabling further functionalization .

Enzyme Inhibition Studies

This compound derivatives act as irreversible inhibitors of bacterial enzymes like DAP epimerase , critical for lysine biosynthesis. The aziridine ring undergoes nucleophilic attack by active-site cysteine residues (e.g., Cys-73, Cys-217), forming covalent adducts .

Table 2: Inhibition Data for DAP Epimerase

Stereochemical Transformations

-

Thermal Rearrangement : Heating at 120°C induces partial racemization at C2 and C3, forming a mixture of diastereomers. This is attributed to ring strain relief via transient zwitterionic intermediates .

-

Boroxazolidone Formation : Reaction with boron trifluoride generates bicyclic boroxazolidones, stabilizing the aziridine structure while preserving stereochemistry .

Applications De Recherche Scientifique

Organic Chemistry

(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate serves as a chiral building block for synthesizing complex organic molecules. Its ability to undergo various reactions allows chemists to construct nitrogen-containing heterocycles and other functionalized compounds.

Applications:

- Synthesis of pharmaceuticals.

- Development of natural product analogs.

Medicinal Chemistry

The compound is explored for its potential in drug development, particularly in synthesizing antiviral and anticancer agents. Its reactivity enables modifications that can lead to biologically active derivatives.

Case Studies:

- Antiviral Agents: Research has indicated that derivatives of this compound can inhibit viral replication.

- Anticancer Activity: Studies have shown that certain aziridine derivatives exhibit cytotoxic effects against cancer cell lines.

Biological Research

In biological studies, this compound is utilized to probe enzyme mechanisms and investigate biological pathways involving aziridine intermediates.

Mechanism of Action:

The high reactivity of the aziridine ring allows for nucleophilic attacks that lead to ring-opening reactions, forming reactive intermediates capable of interacting with enzymes and nucleic acids.

Mécanisme D'action

The mechanism by which (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate exerts its effects involves the high reactivity of the aziridine ring. This ring can undergo nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby influencing biological pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl fumarate: A precursor in the synthesis of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate.

Aziridine-2-carboxylate: A related compound with a similar aziridine ring structure but different substituents.

Oxazolidinones: Products of the oxidation of this compound.

Uniqueness

Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate is unique due to its chiral nature and the presence of both ester and aziridine functional groups. This combination allows for diverse reactivity and makes it a versatile intermediate in organic synthesis .

Activité Biologique

(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in drug development.

This compound is characterized by its aziridine ring structure, which contributes to its reactivity and biological activity. The compound can undergo various chemical reactions:

- Oxidation : The aziridine ring can be oxidized to form oxazolidinones.

- Reduction : Ester groups can be reduced to yield corresponding alcohols.

- Substitution : The aziridine ring participates in nucleophilic substitution reactions, leading to the formation of amino acid derivatives.

These reactions are facilitated by common reagents such as m-chloroperbenzoic acid for oxidation and lithium aluminum hydride for reduction .

The biological activity of this compound is primarily attributed to the high reactivity of its aziridine ring. This ring can undergo nucleophilic attacks, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, influencing biological pathways such as enzyme inhibition and cellular signaling .

Antileishmanial Activity

Recent studies have demonstrated that derivatives of aziridine-2,3-dicarboxylate exhibit potent antileishmanial activity. For instance:

- Compounds 13b and 13e were shown to inhibit the parasitic cathepsin B-like enzyme in Leishmania major, demonstrating significant leishmanicidal effects with IC50 values of 37.4 μM and 2.3 μM against promastigotes and amastigotes, respectively .

- These compounds selectively inhibited the parasite's enzymes without affecting mammalian counterparts, indicating a promising therapeutic window for treating leishmaniasis .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

- Various derivatives were tested against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 16 to 512 μg/mL. Some compounds showed activity comparable to standard antibiotics like ampicillin and nitrofurantoin .

- Notably, certain modifications in the aziridine structure significantly influenced antibacterial efficacy; for example, substituents at specific positions enhanced or diminished activity against different bacterial strains .

Case Study 1: Antileishmanial Efficacy

A study focusing on the synthesis of new aziridine derivatives highlighted their effectiveness against Leishmania major. The lead compounds demonstrated not only inhibition of parasitic enzymes but also induced autophagy-related cell death in Leishmania cells. In vivo studies using BALB/c mice further confirmed their potential as therapeutic agents against leishmaniasis .

Case Study 2: Antibacterial Screening

In another investigation, a series of aziridine derivatives were screened for antibacterial activity using a microdilution method. The results indicated that while some compounds were inactive against certain strains, others exhibited significant activity against Gram-positive bacteria. This study underscored the importance of structural modifications in enhancing antibacterial properties .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Propriétés

IUPAC Name |

dimethyl (2S,3S)-aziridine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPCJOIALQVHIX-IMJSIDKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.